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Cat. No.: B1293179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-methoxynicotinonitrile is a versatile heterocyclic building block increasingly

utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its

unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitrile function

on a pyridine ring, offers multiple reaction sites for diversification and scaffold elaboration. The

bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of

carbon-carbon and carbon-nitrogen bonds, respectively. This reactivity profile makes it a

valuable precursor for the synthesis of a variety of kinase inhibitors and other therapeutic

agents.

This document provides detailed application notes and experimental protocols for the use of 5-
Bromo-2-methoxynicotinonitrile in the synthesis of a pan-PIM kinase inhibitor, a class of

molecules with significant potential in oncology.

Application: Synthesis of a Pan-PIM Kinase Inhibitor
Intermediate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1293179?utm_src=pdf-interest
https://www.benchchem.com/product/b1293179?utm_src=pdf-body
https://www.benchchem.com/product/b1293179?utm_src=pdf-body
https://www.benchchem.com/product/b1293179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Bromo-2-methoxynicotinonitrile serves as a crucial starting material for the synthesis of N-

(4-((5-cyano-6-methoxypyridin-3-yl)methyl)phenyl)acetamide, a key intermediate for a series of

potent pan-PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are

overexpressed in various human cancers and are implicated in cell survival, proliferation, and

apoptosis resistance. The inhibition of PIM kinases is therefore a promising strategy for cancer

therapy.

The synthetic approach involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl

group at the 5-position of the pyridine ring.

Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general workflow for the Suzuki-Miyaura coupling of 5-
Bromo-2-methoxynicotinonitrile.
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Reagents:
- 5-Bromo-2-methoxynicotinonitrile

- Arylboronic acid/ester
- Palladium catalyst

- Ligand
- Base

- Solvent

Reaction Setup:
- Dry glassware under inert atmosphere (N2 or Ar)

- Add solid reagents
- Add degassed solvent

Reaction:
- Heat to desired temperature (e.g., 80-100 °C)

- Monitor by TLC or LC-MS

Work-up:
- Cool to room temperature
- Dilute with organic solvent
- Wash with water and brine

- Dry organic layer

Purification:
- Concentrate under reduced pressure

- Purify by column chromatography

Final Product:
5-Aryl-2-methoxynicotinonitrile

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-
Methoxy-5-(1H-pyrazol-4-yl)nicotinonitrile
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This protocol describes the Suzuki-Miyaura coupling of 5-Bromo-2-methoxynicotinonitrile
with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

5-Bromo-2-methoxynicotinonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Sodium Carbonate (Na₂CO₃)

1,4-Dioxane

Water (degassed)

Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Condenser

Magnetic stirrer with heating plate

Inert gas supply (Nitrogen or Argon)

Standard laboratory glassware

Rotary evaporator
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Thin-layer chromatography (TLC) plates and developing chamber

Liquid chromatography-mass spectrometry (LC-MS) instrument (optional)

Column chromatography setup

Procedure:

Reaction Setup:

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-
Bromo-2-methoxynicotinonitrile (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)-1H-pyrazole (1.2 eq), and sodium carbonate (2.0 eq).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Under the inert atmosphere, add [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

Reaction:

Heat the reaction mixture to 80-90 °C with vigorous stirring.

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete

within 2-4 hours.

Work-up:

Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.
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Purification:

Purify the crude product by flash column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-5-

(1H-pyrazol-4-yl)nicotinonitrile.

Quantitative Data Summary:

Parameter Value

Reactants

5-Bromo-2-methoxynicotinonitrile 1.0 eq

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-

yl)-1H-pyrazole
1.2 eq

Catalyst

[1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladi

um(II)

0.05 eq

Base

Sodium Carbonate 2.0 eq

Solvent 1,4-Dioxane/Water (4:1)

Reaction Temperature 80-90 °C

Reaction Time 2-4 hours

Typical Yield 75-90%

Signaling Pathway Context: PIM Kinase Inhibition
The synthesized nicotinonitrile derivatives are designed to inhibit the PIM kinase signaling

pathway, which is a key regulator of cell survival and proliferation.
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Caption: Simplified PIM kinase signaling pathway and the point of intervention.

Conclusion
5-Bromo-2-methoxynicotinonitrile is a valuable and versatile intermediate for the synthesis

of pharmaceutically relevant compounds, particularly kinase inhibitors. The protocols provided

herein offer a robust starting point for researchers engaged in the discovery and development

of novel therapeutics. The amenability of this intermediate to established cross-coupling

methodologies allows for the efficient generation of diverse chemical libraries for biological

screening.
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Available at: [https://www.benchchem.com/product/b1293179#5-bromo-2-
methoxynicotinonitrile-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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